

An In-depth Technical Guide to (R)-(+)-Citronellic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(+)-Citronellic acid

Cat. No.: B100766

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical properties and structure of **(R)-(+)-Citronellic acid** is paramount for its potential applications. This monoterpenoid carboxylic acid, a naturally occurring chiral compound, presents a unique profile for exploration in various scientific domains.

Core Chemical Properties

(R)-(+)-Citronellic acid is a colorless to pale yellow liquid at room temperature.^{[1][2]} A summary of its key quantitative chemical properties is presented in the table below for ease of reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₈ O ₂	[3]
Molecular Weight	170.25 g/mol	[1]
Boiling Point	119 °C at 3 mmHg	[1]
Density	0.926 g/mL at 25 °C	[1]
Refractive Index	n _{20/D} 1.4534	[1]
Optical Activity	[α] _{25/D} +8°, neat	[1]
Solubility	Soluble in chloroform, ether, ethyl acetate, and methanol (slightly). Insoluble in water.	[4]

Chemical Structure and Identification

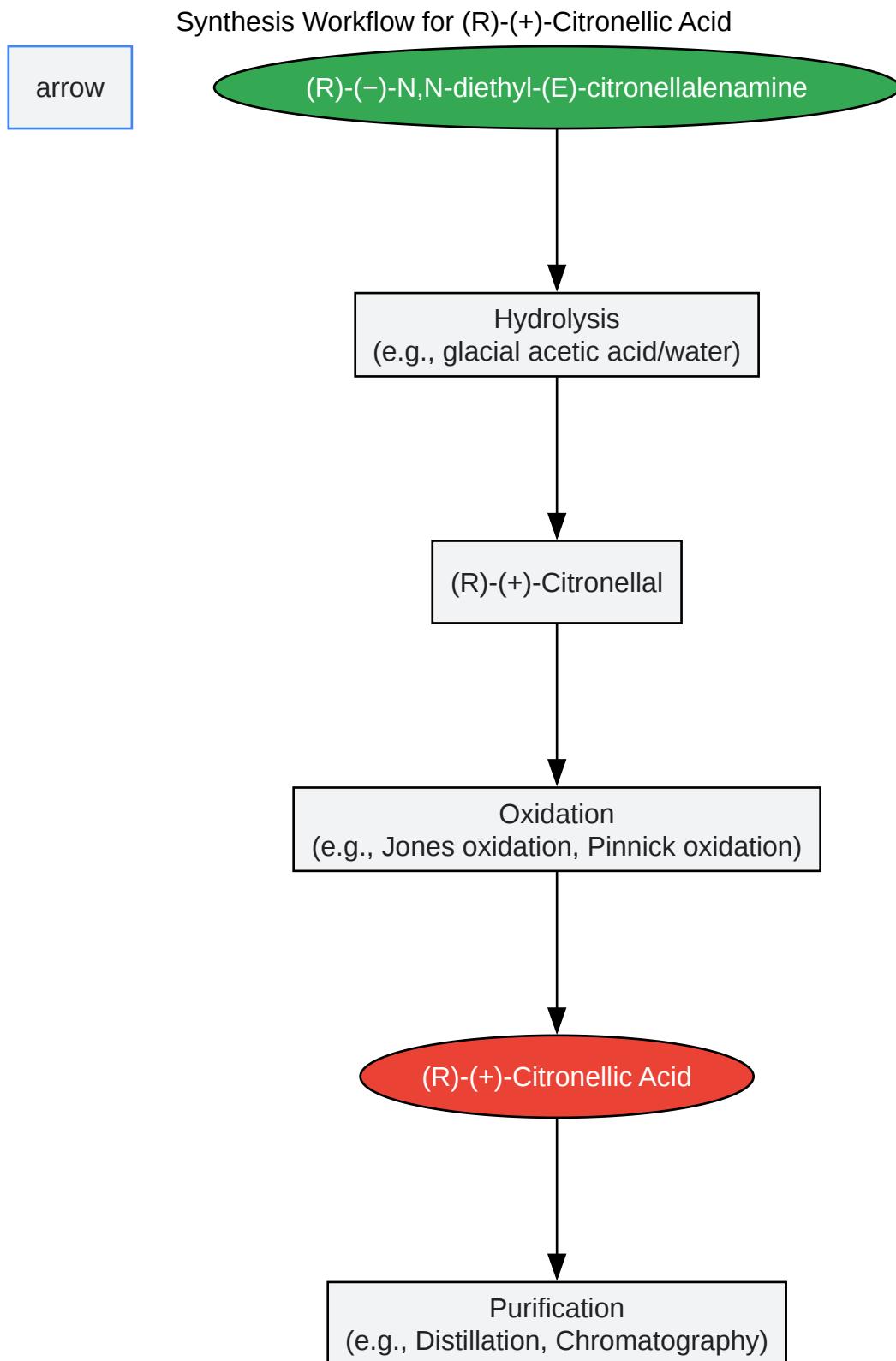
The structural attributes of **(R)-(+)-Citronellic acid** are fundamental to its chemical behavior and biological activity.

IUPAC Name: (R)-3,7-dimethyloct-6-enoic acid[3]

SMILES String: C--INVALID-LINK--CC(O)=O[1]

InChI Key: GJWSUKYXUMVMGX-SECBINFHSA-N[1]

The molecule features a chiral center at the C3 position, leading to its (R) configuration, and a double bond between C6 and C7.


Caption: Chemical structure of **(R)-(+)-Citronellic acid**.

Experimental Protocols

Synthesis of (R)-(+)-Citronellic Acid

A plausible and commonly employed method for the synthesis of **(R)-(+)-Citronellic acid** involves the oxidation of its corresponding aldehyde, (R)-(+)-Citronellal. A detailed experimental protocol for the synthesis of the precursor, (R)-(+)-Citronellal, is available in the literature and

serves as the foundational step.^[5] The subsequent oxidation can be achieved using various oxidizing agents. Below is a generalized workflow.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **(R)-(+)-Citronellic acid**.

Detailed Methodology for Oxidation (General Example - Jones Oxidation):

- Dissolution: Dissolve (R)-(+)-Citronellal in acetone and cool the solution in an ice bath.
- Titration: Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 20°C. The color of the reaction mixture will change from orange-red to green.
- Quenching: After the addition is complete and the reaction is stirred for a designated time (monitored by TLC), quench the reaction by adding isopropanol until the green color persists.
- Extraction: Dilute the mixture with water and extract the product with an organic solvent such as diethyl ether or ethyl acetate.
- Washing: Wash the combined organic layers with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **(R)-(+)-Citronellic acid**.
- Purification: Purify the crude product by vacuum distillation or column chromatography.

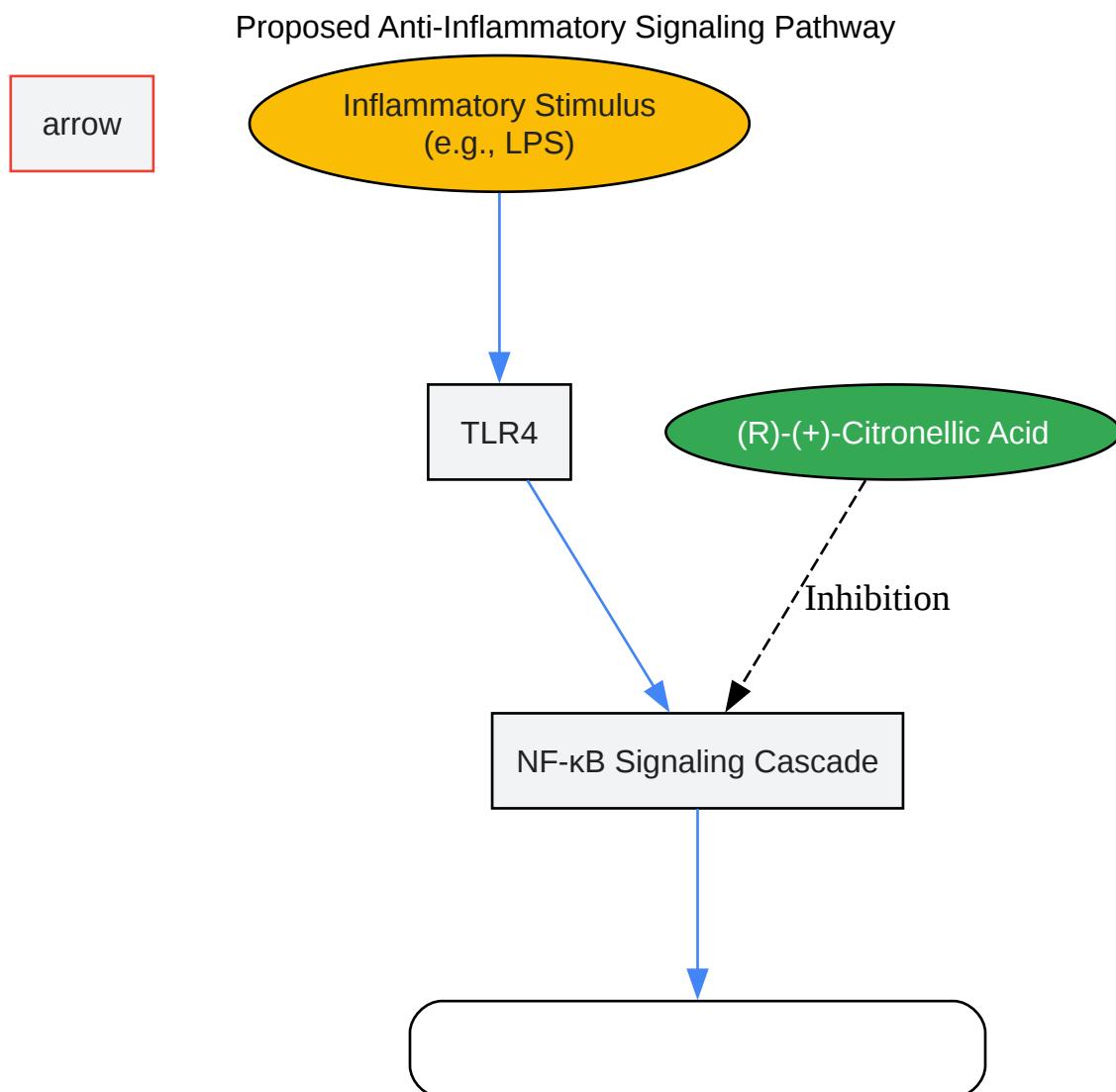
Analysis of **(R)-(+)-Citronellic Acid**

The purity and identity of the synthesized **(R)-(+)-Citronellic acid** can be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

- Objective: To determine the purity of the compound and confirm its molecular weight.
- Methodology:
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).

- Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
- The oven temperature program should be optimized to achieve good separation of the components. A typical program might start at a low temperature (e.g., 50°C), ramp up to a higher temperature (e.g., 250°C), and hold for a few minutes.
- The mass spectrometer will detect the eluted compounds and generate a mass spectrum for each peak. The mass spectrum of the main peak should correspond to the molecular weight of citronellic acid (170.25 g/mol) and exhibit a characteristic fragmentation pattern. The purity can be estimated from the relative peak area in the chromatogram.[\[5\]](#)


Potential Biological Activity and Signaling Pathways

While the specific signaling pathways of **(R)-(+)-Citronellic acid** are not yet extensively elucidated, research on related compounds such as citronellol and other phytochemicals provides insights into its potential biological activities.

Anti-inflammatory Properties: The structurally similar monoterpenoid, citronellol, has been shown to possess anti-inflammatory properties.[\[6\]](#) It is plausible that **(R)-(+)-Citronellic acid** may exert similar effects by modulating key inflammatory signaling pathways. Phytochemicals, in general, are known to interfere with pathways such as the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling cascades, which are central to the inflammatory response.[\[7\]](#)

Antimicrobial Activity: The aldehyde analog, citral, exhibits antimicrobial properties by disrupting bacterial cell membranes.[\[8\]](#) **(R)-(+)-Citronellic acid**, as a carboxylic acid, may also possess antimicrobial activity, potentially through a similar mechanism of membrane disruption or by altering intracellular pH.

Further research is warranted to delineate the precise molecular targets and signaling pathways through which **(R)-(+)-Citronellic acid** exerts its biological effects.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of anti-inflammatory action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-(+)-香茅酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. (R)-(+)-Citronellic acid | CAS 18951-85-4 | Rlavie [rlavie.com]
- 3. (R)-(+)-Citronellic acid [webbook.nist.gov]
- 4. (R)-(+)-CITRONELLIC ACID Three Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Citronellol Induces Apoptosis via Differential Regulation of Caspase-3, NF-κB, and JAK2 Signaling Pathways in Glioblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms and Applications of Citral's Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (R)-(+)-Citronellic Acid: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b100766#r-citronellic-acid-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

